Product packaging for Iso Gatifloxacin-d3(Cat. No.:CAS No. 1794754-08-7)

Iso Gatifloxacin-d3

Cat. No.: B587839
CAS No.: 1794754-08-7
M. Wt: 378.419
InChI Key: NCPTXLFFAMTMBW-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iso Gatifloxacin-d3 is a deuterated analog of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV enzymes . This compound, with a defined molecular formula of C19H22FN3O4 and an average mass of 375.39 g/mol, is specifically designed for use as an internal standard in quantitative mass spectrometry . Its primary research value lies in enabling highly accurate and sensitive quantification of Gatifloxacin in complex biological and environmental samples, which is critical for advanced pharmaceutical research, antimicrobial resistance (AMR) studies, and therapeutic drug monitoring (TDM) . By mitigating matrix effects and improving analytical precision, this compound supports vital investigations into the pharmacokinetics, metabolic stability, and environmental presence of fluoroquinolone antibiotics. This high-quality reference material is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers can rely on this product for its consistent quality, which is essential for generating reliable and reproducible data in the development of new biosensing technologies and environmental monitoring methods .

Properties

CAS No.

1794754-08-7

Molecular Formula

C19H22FN3O4

Molecular Weight

378.419

IUPAC Name

1-cyclopropyl-6-fluoro-7-(2-methylpiperazin-1-yl)-4-oxo-8-(trideuteriomethoxy)quinoline-3-carboxylic acid

InChI

InChI=1S/C19H22FN3O4/c1-10-8-21-5-6-22(10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/i2D3

InChI Key

NCPTXLFFAMTMBW-BMSJAHLVSA-N

SMILES

CC1CNCCN1C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

Synonyms

1-Cyclopropyl-6-fluoro-1,4-dihydro-8-(methoxy-d3)-7-(2-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic Acid; 

Origin of Product

United States

Synthetic Methodologies for Deuterium Incorporation in Gatifloxacin Analogs

Strategies for Regioselective Deuteration of Quinolone Scaffolds

Achieving regioselectivity—the controlled placement of deuterium (B1214612) at specific atomic positions—is paramount in the synthesis of deuterated quinolones. This control allows for the targeted modification of metabolic pathways and the enhancement of pharmacokinetic properties. nih.gov Several key strategies are employed to this end.

Hydrogen-deuterium (H-D) exchange is a fundamental and widely utilized method for deuterium incorporation. snnu.edu.cn This process typically involves the reaction of the substrate with a deuterium source, such as deuterium oxide (D₂O), often accelerated by an acid or base catalyst. libretexts.org For quinolone scaffolds, acid-catalyzed deuteration has proven effective. For instance, the methyl group at the 2-position of a quinoline (B57606) can undergo deuteration when treated with deuterated acetic acid (CH₃COOD). nih.gov The efficiency of this exchange is influenced by factors such as temperature, reaction time, and the choice of catalyst. Optimization of these parameters is crucial for achieving high levels of deuterium incorporation. For example, repeated treatments with the deuterating agent can significantly increase the percentage of deuterium incorporation. nih.gov

Mechanistically, H-D exchange can proceed through various pathways, including σ-bond metathesis, which has been suggested in studies involving iron complexes. nih.gov The choice of solvent and catalyst can also direct the regioselectivity of the exchange. For example, in some instances, deuteration occurs preferentially at sterically accessible positions. nih.gov

Catalytic methods involving deuterium gas (D₂) offer another powerful route for deuteration. Transition metal catalysts, such as palladium, platinum, and rhodium, are commonly employed to facilitate the addition of deuterium across double bonds or to promote H-D exchange at C-H bonds. snnu.edu.cnresearchgate.net For instance, palladium on carbon (Pd/C) can be used for the hydrogenation of quinolines with deuterium gas, leading to the formation of deuterated tetrahydroquinolines. researchgate.net

The choice of catalyst and reaction conditions is critical for controlling both chemoselectivity (to avoid unwanted side reactions like over-reduction) and regioselectivity. acs.orggoogle.com For example, iridium-based catalysts have been shown to direct deuteration to specific positions on aromatic and heteroaromatic rings. acs.org The mechanism often involves the activation of the catalyst by the deuterium gas, followed by coordination to the substrate and subsequent C-H activation and deuteration. acs.org

Late-stage functionalization (LSF) has emerged as a highly valuable strategy in drug discovery, allowing for the introduction of deuterium into complex molecules at a late step in the synthetic sequence. chemrxiv.orgnih.gov This approach is particularly advantageous as it avoids the need to carry out a lengthy synthesis with deuterated starting materials. beilstein-journals.org

Several LSF techniques are applicable to the deuteration of quinolone scaffolds. These include transition metal-catalyzed C-H activation, where a catalyst selectively targets a specific C-H bond for deuteration. researchgate.netacs.orgsnnu.edu.cn For example, rhodium-catalyzed C-H activation has been used for the functionalization of quinoline derivatives. researchgate.net Photoredox catalysis is another emerging LSF method that can be employed for C-H functionalization under mild conditions. nih.gov Electrochemical methods also offer a promising avenue for late-stage deuteration, using D₂O as the deuterium source in electroreductive processes. acs.org

Process Development and Yield Enhancement in Iso Gatifloxacin-d3 Synthesis

The transition from a laboratory-scale synthesis to a larger, more industrial process requires careful development and optimization to ensure high yields and purity of the final product, this compound. Key considerations in this phase include the selection of cost-effective and readily available starting materials and reagents.

A plausible synthetic route could involve the initial synthesis of a suitable quinolone precursor, followed by a targeted deuteration step. For instance, a common method for synthesizing the quinolone core is the Conrad-Limpach reaction, which involves the condensation of a β-keto ester with an aniline (B41778) derivative. hbni.ac.in Subsequent modifications and functional group introductions would lead to the gatifloxacin (B573) scaffold.

The deuteration step itself must be optimized for maximum incorporation and yield. This involves fine-tuning reaction parameters such as temperature, pressure (if using deuterium gas), catalyst loading, and reaction time. For example, in the deuteration of endochin-like quinolones, heating with deuterated acetic acid at elevated temperatures for specific durations, followed by repeated cycles, was shown to achieve high deuterium incorporation and chemical yields. nih.gov

The following table outlines a hypothetical multi-step synthesis, highlighting potential areas for yield optimization:

StepReactionKey Optimization ParametersPotential Yield (%)
1Conrad-Limpach cyclizationTemperature, catalyst (e.g., PPA)85-95
2Functional group manipulationReagent stoichiometry, reaction time80-90
3Deuteration (H-D Exchange) Temperature, deuterating agent excess, number of cycles >95 (deuterium incorporation)
4Final functionalizationCoupling agent, base, temperature75-85
5PurificationCrystallization solvent, temperature>90

This is a hypothetical process and yields are illustrative.

Continuous monitoring of the reaction progress using analytical techniques such as HPLC and NMR is essential to determine the optimal reaction endpoint and to minimize the formation of impurities. Purification of the final this compound is typically achieved through crystallization or chromatography to ensure it meets the required standards of chemical and isotopic purity.

Assessment of Isotopic Purity and Enrichment in Synthesized Deuterated Compounds

Determining the isotopic purity and the degree of deuterium enrichment is a critical final step in the synthesis of deuterated compounds like this compound. rsc.orgrsc.org This ensures the quality of the product and the reliability of its use in subsequent applications. The two primary analytical techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. rsc.orgrsc.org

Mass Spectrometry (MS) is a highly sensitive technique used to determine the isotopic distribution of a molecule. mdpi.com High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), can accurately separate and quantify the different isotopologues (molecules that differ only in their isotopic composition). almacgroup.comresearchgate.netnih.gov The general procedure involves:

Analyzing the natural abundance compound to determine the baseline isotopic cluster. nih.gov

Running the deuterated sample to obtain its mass spectrum.

Extracting and integrating the ion chromatograms for each isotopologue (e.g., d0, d1, d2, d3). almacgroup.com

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of MS that provides very high precision measurements of isotope ratios. pnnl.govwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can confirm the specific sites of deuterium incorporation. nasa.gov While ¹H NMR can be used to observe the disappearance of proton signals at the deuterated positions, ²H (Deuterium) NMR directly detects the deuterium nuclei. studymind.co.uksigmaaldrich.commagritek.com This provides a quantitative measure of the deuterium content at each labeled site. sigmaaldrich.com Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can also be used to confirm the location of deuterium labels. cdnsciencepub.com

The table below summarizes the capabilities of these analytical techniques in assessing isotopic purity:

Analytical TechniqueInformation ProvidedKey Advantages
High-Resolution Mass Spectrometry (HRMS) Isotopic distribution, overall isotopic enrichment, molecular weight confirmation.High sensitivity, rapid analysis, suitable for complex mixtures. researchgate.netnih.gov
Isotope Ratio Mass Spectrometry (IRMS) High-precision measurement of isotope ratios.Extremely precise for determining subtle variations in isotopic abundance. pnnl.govwikipedia.org
¹H NMR Spectroscopy Disappearance of proton signals at deuterated sites.Readily available, provides structural context.
²H NMR Spectroscopy Direct detection and quantification of deuterium at specific sites. sigmaaldrich.comConfirms regioselectivity, quantitative. sigmaaldrich.com
¹³C NMR Spectroscopy Isotope-induced shifts in carbon signals adjacent to deuterium. nih.govProvides complementary structural information.

The isotopic enrichment is typically reported as the mole fraction of the specific isotope at a given position, expressed as a percentage. isotope.com It is distinct from species abundance, which is the percentage of molecules with a specific isotopic composition. isotope.com For a compound like this compound, a high isotopic purity would mean that the vast majority of the molecules contain three deuterium atoms at the intended positions, with minimal amounts of d0, d1, or d2 species.

Advanced Spectroscopic Characterization of Iso Gatifloxacin D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Determination and Structural Elucidation

¹H NMR Applications for Residual Proton Analysis and Deuterium Localization

Proton Nuclear Magnetic Resonance (¹H NMR) is a highly sensitive method used for purity control and structural confirmation. ceitec.cz In the analysis of deuterated compounds, ¹H NMR is employed to detect and quantify any residual, non-deuterated sites. The absence or significant reduction of a signal at a specific chemical shift, compared to the spectrum of the non-deuterated parent compound (Iso Gatifloxacin), directly indicates the location of the deuterium label. wikipedia.org

For instance, if the deuterium in Iso Gatifloxacin-d3 is located on the N-methyl group of the piperazine (B1678402) ring, the characteristic singlet for these methyl protons would be absent in the ¹H NMR spectrum. Any small, residual peak at this position can be integrated to calculate the percentage of non-deuterated species, thereby providing a measure of isotopic enrichment. researchgate.net The chemical shifts of other protons in the molecule can also be affected by deuterium labeling, providing further structural confirmation. studymind.co.uk

Table 1: Illustrative ¹H NMR Data Comparing Iso Gatifloxacin (B573) and this compound This table presents hypothetical data to illustrate the expected changes in the ¹H NMR spectrum upon deuteration of the N-methyl group.

Proton AssignmentIso Gatifloxacin Chemical Shift (ppm)This compound Chemical Shift (ppm)Integration (this compound)
H-2~8.6~8.61H
H-5~7.8~7.81H
Piperazine CH₂~3.0-3.2~3.0-3.28H
N-CH₃~2.5Signal absent or significantly reduced<0.05H
O-CH₃~3.9~3.93H
Cyclopropyl (B3062369) CH/CH₂~1.1-1.3~1.1-1.35H

²H NMR Spectroscopy for Quantitative Isotopic Enrichment and Site-Specific Assignment

Deuterium NMR (²H NMR or Deuteron NMR) directly observes the deuterium nuclei. wikipedia.org While it has a similar chemical shift range to proton NMR, the signals are typically broader. huji.ac.il Its primary application in this context is to confirm the presence and location of the deuterium label and to quantify isotopic enrichment. wikipedia.orghuji.ac.il A strong peak in the ²H NMR spectrum corresponding to the chemical shift of the deuterated position confirms the success of the labeling. wikipedia.org

The combination of ¹H and ²H NMR provides a robust method for determining the isotopic abundance of deuterated reagents. nih.gov By comparing the integrals of the residual proton signal in ¹H NMR with the deuterium signal in ²H NMR, a highly accurate value for isotopic purity can be established. This dual-spectroscopy approach can be more accurate than methods relying on ¹H NMR or mass spectrometry alone. nih.gov

Multi-Nuclear NMR Techniques (e.g., ¹³C NMR) in Conjugation with Deuteration

Carbon-13 NMR (¹³C NMR) provides critical information about the carbon skeleton of a molecule. When a carbon atom is directly bonded to deuterium, its resonance in the ¹³C NMR spectrum is affected in several ways. The signal is split into a multiplet due to ¹³C-²H coupling (e.g., a 1:1:1 triplet for a CD group, and a 1:3:6:7:6:3:1 septet for a CD₃ group), and its chemical shift is slightly altered (an isotope effect). blogspot.comblogspot.com This splitting pattern is a definitive indicator of the deuteration site. blogspot.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Profiling and Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used in pharmaceutical analysis for its high resolving power and mass accuracy, which allows for reliable molecular formula assignments. nih.gov It is essential for confirming the successful incorporation of deuterium atoms by precisely measuring the mass increase in the molecule and for determining the level of isotopic enrichment. rsc.orgnih.gov

Electrospray Ionization (ESI-HRMS) for Isotopolog Differentiation and Quantification

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a rapid and highly sensitive method for analyzing deuterated compounds. nih.gov It can distinguish between different isotopologs (molecules that differ only in their isotopic composition) based on their precise mass-to-charge (m/z) ratios. nih.gov For this compound, the molecular ion peak will appear at an m/z value approximately 3 units higher than that of the unlabeled compound.

By examining the isotopic cluster of the molecular ion, the isotopic purity can be accurately calculated. The relative abundance of the ion corresponding to the fully deuterated species (D₃) versus those with fewer deuterium atoms (D₂, D₁, D₀) provides a quantitative measure of isotopic enrichment. nih.gov Stable isotope-labeled internal standards, such as this compound, are crucial in quantitative HPLC-ESI-MS/MS assays because they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification. nih.govresearchgate.net

Table 2: Theoretical HRMS Data for Isotopologs of this compound This table shows the expected exact masses for Iso Gatifloxacin (C₁₉H₂₂FN₃O₄) and its d3-isotopolog, illustrating the mass shift detected by HRMS.

IsotopologMolecular FormulaTheoretical Exact Mass (m/z) [M+H]⁺
Iso Gatifloxacin (D₀)C₁₉H₂₃FN₃O₄⁺376.1667
Iso Gatifloxacin-d1 (D₁)C₁₉H₂₂DFN₃O₄⁺377.1729
Iso Gatifloxacin-d2 (D₂)C₁₉H₂₁D₂FN₃O₄⁺378.1792
This compound (D₃)C₁₉H₂₀D₃FN₃O₄⁺379.1855

Vibrational Spectroscopy for Deuterium-Induced Conformational and Bonding Analysis

Vibrational spectroscopy serves as a powerful analytical tool for investigating the molecular structure and bonding within a molecule. By measuring the vibrational modes of chemical bonds, techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide a molecular "fingerprint." americanpharmaceuticalreview.comresearchgate.net The introduction of isotopes, particularly the substitution of hydrogen with deuterium, induces predictable shifts in these vibrational frequencies due to the change in atomic mass. libretexts.org This isotopic labeling is instrumental in assigning specific vibrational modes, elucidating structural conformations, and analyzing subtle changes in bond strength and molecular environment. In the context of this compound, vibrational spectroscopy allows for precise characterization of the deuterium-labeled site, offering insights into its conformational and bonding dynamics.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. americanpharmaceuticalreview.com The resulting spectrum reveals the presence of specific functional groups. For fluoroquinolone antibiotics like Gatifloxacin, FTIR spectra show characteristic absorption bands corresponding to their core structural components. nitrkl.ac.inresearchgate.net

The introduction of three deuterium atoms in this compound, typically replacing the hydrogens of a methyl group (CH₃ to CD₃), leads to distinct and predictable alterations in the FTIR spectrum. The primary effect is the shift of vibrational frequencies involving the substituted atoms to lower wavenumbers, as the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org

Key applications of FTIR in analyzing this compound include:

Confirmation of Deuteration: The most direct application is the verification of successful isotopic labeling. This is achieved by observing the disappearance or significant reduction in the intensity of C-H stretching and bending vibrations associated with the methyl group and the concurrent appearance of new bands corresponding to C-D vibrations.

Bonding Analysis: The precise position of the C-D stretching and bending bands can provide information about the local electronic and steric environment of the deuterated methyl group. Shifts from expected values can indicate interactions, such as hydrogen bonding or conformational constraints, that influence the C-D bond strength. nih.gov

The table below details the expected FTIR spectral modifications in this compound compared to its non-deuterated counterpart.

Table 1: Comparative FTIR Vibrational Modes of Gatifloxacin and Expected Shifts for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) for Gatifloxacin Expected Spectral Change for this compound
Carboxylic Acid O-H Stretch 3550 - 3300 (broad) No significant change expected.
Aromatic Ring C-H Stretch 3100 - 3000 No significant change expected.
Methyl Group (CH₃) Asymmetric & Symmetric C-H Stretch 2960 - 2850 Disappearance or significant intensity reduction.
Deuterated Methyl Group (CD₃) Asymmetric & Symmetric C-D Stretch N/A Appearance of new bands around 2250 - 2100 cm⁻¹.
Carbonyl (Ketone) C=O Stretch ~1710 Minor shifts may occur due to subtle electronic effects.
Quinolone & Aromatic Rings C=C & C=N Bending 1650 - 1450 Minor shifts possible in the fingerprint region.
Methyl Group (CH₃) C-H Bending (Scissoring, Rocking) 1460 - 1375 Disappearance or significant intensity reduction.
Deuterated Methyl Group (CD₃) C-D Bending (Scissoring, Rocking) N/A Appearance of new bands at lower frequencies (~1050 cm⁻¹).

Raman Spectroscopy for Specific Deuterium Vibrational Modes

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This makes it particularly effective for studying non-polar, symmetric bonds and skeletal vibrations, such as those found in aromatic rings. researching.cnnih.gov

For this compound, Raman spectroscopy is exceptionally useful for probing the specific vibrational modes introduced by deuterium labeling. The C-D stretching region is often "cleaner" in Raman spectra compared to FTIR, with fewer interfering absorptions, allowing for a more precise analysis of the deuterium-labeled site. nih.gov

Key advantages of Raman spectroscopy for this analysis include:

High Specificity for C-D Modes: The symmetric C-D stretching vibration of the CD₃ group is typically a strong and well-defined Raman band. Its position provides a sensitive probe of the local molecular environment.

Complementary Information: Raman and FTIR spectra provide complementary information. For instance, vibrations that are weak or inactive in FTIR may be strong in Raman, and vice versa. researching.cn A combined analysis provides a more complete picture of the vibrational dynamics of this compound.

The table below outlines the key Raman-active modes and the anticipated effects of deuteration in this compound.

Table 2: Key Raman Vibrational Modes and the Impact of Deuteration in this compound

Functional Group / Moiety Vibrational Mode Typical Wavenumber (cm⁻¹) for Gatifloxacin Expected Spectral Change for this compound
Methyl Group (CH₃) C-H Stretch 2960 - 2850 Signal reduction or disappearance.
Deuterated Methyl Group (CD₃) C-D Stretch N/A Appearance of a distinct band in the 2250 - 2100 cm⁻¹ region. nih.gov
Carbonyl (Ketone) C=O Stretch ~1710 Generally weak in Raman but may show minor shifts.
Quinolone & Aromatic Rings Ring Breathing / Stretching 1620 - 1350 Potential for minor shifts, indicating perturbation of the ring's electronic structure or conformation.
Piperazine Ring Ring Deformation 1300 - 1100 Minor shifts possible.

Chromatographic Methodologies for Analytical Research on Iso Gatifloxacin D3 and Isomers

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the bioanalysis of Gatifloxacin (B573) due to its high sensitivity and selectivity. nih.goveijppr.com The development and validation of robust LC-MS/MS methods are essential for pharmacokinetic studies and require careful optimization of numerous parameters. nih.govrsc.org

Optimization of LC-MS/MS Parameters for Quantitative Analysis Utilizing Deuterated Internal Standards

The quantitative analysis of Gatifloxacin and, by extension, its deuterated analog Iso Gatifloxacin-d3, via LC-MS/MS necessitates meticulous optimization of both chromatographic and mass spectrometric conditions. A stable isotope-labeled internal standard (IS), such as this compound, is ideal for compensating for variability during sample preparation and analysis, as it shares nearly identical chemical and physical properties with the analyte. medipharmsai.comlcms.cz

The optimization process typically begins with the selection of an appropriate chromatographic column and mobile phase to achieve good peak shape and separation from matrix components. For instance, a method for the simultaneous quantification of Gatifloxacin and Dexamethasone utilized an Agilent Zorbax C18 column with a mobile phase of 0.2% formic acid in water and methanol. bohrium.comnih.gov

In the mass spectrometer, parameters are tuned to maximize the signal response for the analyte and the deuterated internal standard. This involves operating the instrument in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov In this mode, a specific precursor ion (typically the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The selection of these ion transitions is critical for method specificity.

The use of deuterated internal standards like this compound is particularly advantageous because they co-elute with the analyte and experience similar ionization effects, thereby providing a reliable basis for accurate quantification. lcms.czd-nb.info The area ratio of the analyte to the internal standard is used to construct calibration curves, which have been shown to be linear over wide concentration ranges for Gatifloxacin. nih.govnih.gov

Table 1: Example of Optimized LC-MS/MS Parameters for Gatifloxacin Analysis

ParameterConditionReference
Chromatography System Shimadzu UFLC bohrium.com
Mass Spectrometer Sciex QTRAP-5500 bohrium.com
Column Agilent Zorbax C18 (100 mm × 4.6 mm, 3.5 μm) bohrium.comnih.gov
Mobile Phase 0.2% Formic acid in water and Methanol (Isocratic) bohrium.comnih.gov
Flow Rate 0.65 mL/min bohrium.comnih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) nih.govbohrium.com
Detection Mode Multiple Reaction Monitoring (MRM) nih.govnih.gov
Gatifloxacin Retention Time 1.64 min bohrium.comnih.gov
Internal Standard Ofloxacin or Ciprofloxacin (B1669076) nih.govbohrium.com

Strategies for Compensating Matrix Effects in Complex Analytical Samples

Matrix effect is a significant challenge in LC-MS bioanalysis, referring to the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix. eijppr.comnih.gov This phenomenon can compromise the accuracy and precision of quantitative methods. eijppr.com Components like phospholipids, proteins, and salts in biological samples are common sources of matrix effects. nih.gov

Several strategies are employed to mitigate matrix effects. The most effective approach is the use of a stable isotope-labeled internal standard, such as this compound. medipharmsai.com Because the deuterated standard has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences the same degree of ion suppression or enhancement. medipharmsai.com Normalizing the analyte's response to that of the internal standard effectively compensates for these variations. medipharmsai.comd-nb.info

Other strategies to reduce matrix effects include:

Efficient Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to remove interfering matrix components more effectively than simple protein precipitation. nih.govmedipharmsai.com

Chromatographic Separation: Optimizing the HPLC or UPLC method to chromatographically separate the analyte from matrix interferences is a fundamental strategy. nih.gov

Modification of MS Source Conditions: Adjusting parameters like flow rate can sometimes influence the degree of ion suppression. medipharmsai.com

The matrix effect is quantitatively assessed during method validation by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution. nih.gov Regulatory guidelines require the evaluation of matrix effects to ensure the reliability of bioanalytical data. eijppr.com

High-Performance Liquid Chromatography (HPLC) for Isomeric and Related Substance Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful tool for the separation of Gatifloxacin's stereoisomers and the quantification of its related substances. oup.comidk.org.rs Various HPLC methods have been developed, often employing reverse-phase chromatography for stability-indicating assays and chiral chromatography for enantiomeric separation. researchgate.netnih.gov

Chiral Stationary Phase (CSP) Applications for Gatifloxacin Stereoisomers

Gatifloxacin possesses a chiral center in its molecular structure, meaning it exists as a pair of enantiomers. oup.comresearchgate.net The separation of these enantiomers is crucial, as they can exhibit different pharmacological and toxicological profiles. Direct separation using HPLC with a Chiral Stationary Phase (CSP) is the most common and effective method. oup.comeijppr.com

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have proven highly effective for resolving a wide range of chiral compounds, including fluoroquinolones. jocpr.comcsfarmacie.cz For Gatifloxacin, an amylose-based column, Chiralpak AD-H, has been successfully used to achieve baseline separation of its enantiomers. oup.comresearchgate.netjocpr.com The separation mechanism on these CSPs involves stereoelectronic interactions, such as hydrogen bonding and π-π interactions, between the enantiomers and the chiral cavities of the stationary phase. slideserve.com

The mobile phase composition is a critical factor in achieving optimal resolution. A normal-phase system consisting of n-hexane, ethanol, and a basic modifier like diethylamine (B46881) has been found to be most suitable. oup.comresearchgate.net

Table 2: HPLC Conditions for Chiral Separation of Gatifloxacin Enantiomers

ParameterConditionReference
Column Chiralpak AD-H (150 mm x 4.6 mm, 5 µm) oup.comresearchgate.net
Mobile Phase n-hexane–ethanol–diethylamine (85:15:0.1%, v/v) oup.comresearchgate.net
Flow Rate 0.5 mL/min researchgate.net
Column Temperature 30°C researchgate.net
Detection UV at 225 nm jocpr.com
Resolution (Rs) > 2.0 researchgate.net

Derivatization Approaches for Enhanced Chromatographic Resolution of Gatifloxacin Analogs

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound, such as its detectability or chromatographic behavior. nih.govslideshare.net For Gatifloxacin, a significant challenge in preparative HPLC can be its limited solubility in common organic solvents. besjournal.com

A pre-column derivatization strategy involving esterification of the carboxylic acid group of Gatifloxacin to form Gatifloxacin methyl ester has been developed. besjournal.com This modification significantly enhances the drug's solubility, allowing for higher sample loading and more efficient preparative separation. The resulting ester enantiomers can then be effectively resolved on a chiral stationary phase like Chiralpak AS-H. besjournal.com After separation, the esters are hydrolyzed back to the individual Gatifloxacin enantiomers. This approach enables a more rapid and cost-effective method for obtaining optically pure S-(−)- and R-(+)-Gatifloxacin. besjournal.com

While derivatization can add steps to the analytical procedure, it can be invaluable for overcoming specific challenges like poor solubility or for enhancing the sensitivity of detection, especially when using UV-Vis or fluorescence detectors. libretexts.org

Ultra-Performance Liquid Chromatography (UPLC) in Expedited Analytical Research

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures than conventional HPLC systems. mdpi.com The primary advantages of UPLC are increased resolution, higher sensitivity, and significantly faster analysis times. mdpi.com

In the context of Gatifloxacin analysis, transitioning an existing HPLC method to UPLC can drastically reduce run times without compromising the quality of the separation. This is particularly beneficial for high-throughput applications, such as quality control in manufacturing or the analysis of large numbers of clinical samples. unito.it For example, methods that take 10-15 minutes on an HPLC system can often be shortened to 2-3 minutes on a UPLC system. This speed allows for more rapid feedback and decision-making in research and development settings. The increased resolution can also be advantageous for separating Gatifloxacin from its impurities and degradation products in stability studies. mdpi.com

Mechanistic Investigations and Isotope Effects in Chemical and Biochemical Systems

Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a fundamental technique in physical organic chemistry used to trace the path of atoms and elucidate the step-by-step sequence of a chemical reaction. researchgate.net By replacing a hydrogen atom with a deuterium atom, as in Iso Gatifloxacin-d3, researchers can gain significant insights into reaction intermediates and transition states. This approach has been instrumental in supporting proposed mechanisms for reactions involving quinolone derivatives. mdpi.com

The Kinetic Isotope Effect (KIE) is the change observed in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). The KIE is a quantum effect stemming from the difference in zero-point vibrational energies between bonds to the light and heavy isotopes; the bond to the heavier isotope (e.g., Carbon-Deuterium) has a lower zero-point energy and is therefore stronger. wikipedia.org

Breaking this stronger bond requires more energy, leading to a slower reaction rate. wikipedia.org This phenomenon is particularly pronounced when replacing hydrogen (¹H) with deuterium (²H) because the mass is doubled. wikipedia.org A primary KIE, where the bond to the isotope is broken in the rate-determining step, typically results in a kH/kD ratio between 2 and 8. libretexts.org A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage but can still influence the reaction rate, though to a lesser extent. libretexts.org In the context of this compound, the deuterium is on the methoxy (B1213986) group. If this group were involved in a rate-determining step, a KIE would be observed, providing critical information for determining the reaction mechanism. core.ac.uk

Table 1: Principles of Kinetic Isotope Effect (KIE)

KIE Type Description Typical kH/kD Value Mechanistic Implication
Primary KIE Isotopic substitution at a bond that is broken or formed in the rate-determining step. snnu.edu.cn > 2 The C-H bond is broken in the rate-determining step.
Secondary KIE Isotopic substitution at a site other than the bond-breaking site in the rate-determining step. libretexts.org 0.7 - 1.5 Indicates changes in hybridization or hyperconjugation at the labeled position during the transition state.
No KIE No significant change in reaction rate upon isotopic substitution. snnu.edu.cn ≈ 1 The C-H bond at the labeled position is not involved in the rate-determining step.

Deuterium labeling experiments are crucial for validating the proposed transformation pathways of complex molecules like fluoroquinolones. mdpi.com For instance, studies on the photodegradation of gatifloxacin (B573) indicate that the molecule undergoes several transformation reactions, including direct photolysis and self-sensitized photo-oxidation. nih.gov The primary degradation pathways for many fluoroquinolones involve modifications to the piperazinyl ring, decarboxylation, and defluorination. nih.gov

By using a deuterated analog like this compound, researchers can precisely track the fate of the methoxy group during these transformations. If a degradation product retains the deuterium-labeled methoxy group, it confirms that this part of the molecule remained intact during that specific reaction pathway. Conversely, the absence of the label in certain products could indicate a pathway involving demethylation. Such studies, often coupled with high-resolution mass spectrometry, allow for the unambiguous identification of intermediates and final degradation products, providing a clearer picture of the complete transformation map. researchgate.net

In Vitro Metabolic Pathway Elucidation of Gatifloxacin Analogs Using Isotope Tracers

Isotope tracers are invaluable for studying the metabolic fate of drugs. invivochem.com Stable isotope-labeled compounds, such as this compound, serve as tracers that can be easily distinguished from their non-labeled counterparts and endogenous molecules by mass spectrometry. This allows for precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. invivochem.comtandfonline.com The use of deuterated compounds can help improve the pharmacokinetic properties of a drug by reducing metabolism at vulnerable sites, a strategy known as "metabolic switching". nih.gov

In vitro studies using liver microsomes or specific cytochrome P450 (CYP) enzymes are standard practice in drug development to investigate metabolic pathways. tandfonline.com When a deuterated substrate like this compound is incubated with these enzyme systems, the resulting metabolites can be analyzed. The deuterium label acts as a clear marker to differentiate drug-related metabolites from background matrix interference. invivochem.com

Gatifloxacin itself is known to be metabolically stable, with a significant portion excreted unchanged. oup.com However, minor biotransformations do occur. drugbank.comnih.gov The use of this compound can help to precisely quantify the extent of metabolism at the methoxy position. If the C-O bond of the methoxy group is a site of enzymatic cleavage (O-demethylation), the stronger C-D bond in the deuterated methyl group would be expected to slow down this metabolic process due to the kinetic isotope effect. This can help identify specific CYP enzymes responsible for this pathway and understand the structure-metabolism relationships. nih.gov

Microbial biotransformation is often used as a tool to mimic and predict mammalian drug metabolism and to generate metabolites for further study. researchgate.net Fungi, such as Cunninghamella elegans, are known to possess a diverse range of enzymes, including cytochrome P450 monooxygenases, that can metabolize drugs in ways similar to humans. nih.govresearchgate.net These microbial systems have been successfully used to study the biotransformation of other fluoroquinolones like ciprofloxacin (B1669076) and ofloxacin. mdpi.comsci-hub.se

Studies have shown that fungi can produce hydroxylated and other metabolites of fluoroquinolones. mdpi.comsci-hub.se By incubating this compound with a culture of Cunninghamella elegans, researchers can identify unique, non-human metabolites. The deuterium label would facilitate the detection and structural elucidation of these novel compounds from the complex culture medium. Understanding these microbial transformation pathways is important, as it can provide insights into potential environmental degradation routes and generate reference standards for metabolites that may be difficult to synthesize chemically. mdpi.com

Chemical Stability and Degradation Pathway Research of this compound

Stability testing is a critical component of pharmaceutical research, ensuring a drug remains potent and safe over time. Forced degradation studies, where the drug is exposed to harsh conditions like acid, base, heat, light, and oxidation, are performed to identify potential degradation products and pathways. nih.govscience.gov

Gatifloxacin has been shown to be relatively stable at room temperature when protected from light, but it is susceptible to photodegradation. researchgate.net Exposure to light can lead to the formation of a primary degradation product identified as an N-1-decyclopropyl compound, resulting from the cleavage of the cyclopropyl (B3062369) ring from the quinolone core. researchgate.netmagtechjournal.com Ozonation studies have also identified multiple degradation by-products, with pathways dependent on the pH of the solution. researchgate.net The presence of a methoxy group at the C8 position is noted to enhance activity and may limit the potential for phototoxicity compared to a halide at the same position. nih.gov

The deuterium label in this compound is located on the methoxy group. While major degradation pathways for gatifloxacin involve the piperazine (B1678402) ring or the cyclopropyl group, the stability of the methoxy group itself can be assessed more accurately using the deuterated analog. nih.govresearchgate.net The stronger C-D bond would likely make the methoxy group in this compound more resistant to chemical or photochemical cleavage compared to the non-deuterated gatifloxacin, although this effect would only be relevant if a degradation pathway directly involves the breaking of a C-H bond on that specific methyl group.

Table 2: Summary of Forced Degradation Findings for Gatifloxacin

Stress Condition Observation Major Degradation Products Identified
Acidic Hydrolysis (e.g., 0.1 M HCl) Degradation observed; reported at ~28% under certain conditions. researchgate.net Products from hydrolysis of the quinolone core.
Alkaline Hydrolysis (e.g., 0.1 M NaOH) Degradation observed under basic conditions. researchgate.net Products from hydrolysis and potential ring opening.
Oxidative (e.g., H₂O₂) Susceptible to oxidation. Products involving oxidation of the piperazine ring.
Photolytic (e.g., UV or simulated sunlight) Significant degradation. nih.gov N-1-decyclopropyl gatifloxacin, products of piperazinyl N-dealkylation, defluorination, and decarboxylation. nih.govresearchgate.netmagtechjournal.com
Thermal (e.g., 80°C) Generally stable to heat. researchgate.net Minimal degradation products observed.

Forced Degradation Studies to Identify Degradation Products

Forced degradation, or stress testing, is a critical component in the development of pharmaceutical substances. It involves subjecting a compound to conditions more severe than those it would encounter during manufacturing, storage, and use. amazonaws.com The primary goal of these studies is to elucidate the intrinsic stability of a drug molecule, identify potential degradation products, and establish degradation pathways. biomedres.us This information is instrumental in developing stable formulations and establishing appropriate storage conditions and shelf-life. amazonaws.com The International Council for Harmonisation (ICH) guidelines outline standard stress conditions, which typically include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. amazonaws.com

While specific forced degradation studies on this compound are not extensively detailed in publicly available literature, the degradation profile of its non-deuterated parent compound, Gatifloxacin, has been investigated under various stress conditions. These studies provide a predictive framework for understanding the potential degradation products of the deuterated analogue.

For Gatifloxacin, studies have shown susceptibility to degradation under acidic, basic, and oxidative stress conditions. scielo.brresearchgate.net For instance, under acidic conditions (e.g., using 2N HCl at 80°C), significant degradation has been observed. niscpr.res.in Similarly, alkaline conditions (e.g., 1N NaOH) also lead to the formation of degradation products. niscpr.res.in Oxidative stress, often induced by agents like hydrogen peroxide (H₂O₂), has also been shown to degrade Gatifloxacin. scielo.br In contrast, the compound has demonstrated relative stability under thermal and photolytic stress. scielo.br

The degradation products are typically identified and characterized using advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). biomedres.usscience.gov This allows for the separation of the parent drug from its degradation products and provides information on their molecular weights and structures.

Based on the known degradation pathways of Gatifloxacin, a hypothetical forced degradation study on this compound would likely yield analogous degradation products, with the key difference being the retention of the deuterium-labeled methoxy group in some of the fragments. The table below outlines the typical conditions used in forced degradation studies as per ICH guidelines, which would be applicable to this compound.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis0.1 N to 1 N HCl, heated (e.g., 80°C) for several hours. amazonaws.comniscpr.res.inHydrolysis of the quinolone core or other susceptible bonds.
Base Hydrolysis0.1 N to 1 N NaOH, at room temperature or heated. amazonaws.comniscpr.res.inHydrolysis, potentially leading to the opening of the piperazine ring.
Oxidation3-30% Hydrogen Peroxide (H₂O₂), at room temperature or heated. niscpr.res.inFormation of N-oxides on the piperazine ring or oxidation of other electron-rich centers.
PhotolysisExposure to UV or fluorescent light (e.g., 1.2 million lux hours and 200 W h/m²). amazonaws.comPhotochemical degradation, potentially involving the fluoroquinolone chromophore.
Thermal DegradationDry heat (e.g., 80°C) for an extended period. niscpr.res.inThermally induced decomposition.

Mechanistic Understanding of Deuteration's Influence on Chemical Stability Profiles

Deuteration, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), can significantly influence the chemical stability of a molecule. wikipedia.org This influence is primarily attributed to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. wikipedia.org Consequently, reactions that involve the cleavage of a C-D bond require more energy and thus proceed at a slower rate compared to the cleavage of a C-H bond.

In the context of this compound, the deuterium atoms are located on the methoxy group (O-CD₃) attached to the quinolone ring. pharmaffiliates.com The primary metabolic and degradation pathways for many fluoroquinolones involve the modification of substituents on the core ring structure. If a degradation pathway of Iso Gatifloxacin involves the cleavage of a C-H bond on the methoxy group, substituting hydrogen with deuterium would be expected to slow down the rate of this specific degradation reaction.

For example, oxidative degradation pathways often involve the abstraction of a hydrogen atom. If the methoxy group is a site of oxidative attack, the presence of deuterium in this compound could enhance its stability against this specific degradation mechanism. The stronger C-D bonds would be less susceptible to cleavage by reactive oxygen species, potentially leading to a lower rate of formation of related degradation products compared to the non-deuterated Gatifloxacin.

The table below summarizes the potential effects of deuteration on the stability of this compound based on general principles of the kinetic isotope effect.

Degradation MechanismPotential Site of ActionExpected Influence of Deuteration at the Methoxy Group
Oxidative DegradationMethoxy group (O-CD₃)Potential for increased stability due to the kinetic isotope effect if C-D bond cleavage is the rate-determining step.
Acid/Base HydrolysisQuinolone core, piperazine ringLikely minimal to no direct effect, as this pathway may not involve cleavage of the C-D bonds on the methoxy group.
PhotodegradationFluoroquinolone chromophoreUnlikely to have a significant effect unless the excited state decay pathway involves the methoxy group's C-D bonds.

Computational Chemistry and Modeling of Deuterated Fluoroquinolones

Quantum Mechanical Calculations for Predicting Deuterium (B1214612) Isotope Effects

Quantum mechanical (QM) calculations are fundamental to predicting the magnitude of the deuterium kinetic isotope effect. The primary mechanism underlying the KIE is the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to deuterium's greater mass, the C-D bond has a lower ZPVE, making it stronger and requiring more energy to break. scienceopen.com

For a molecule like Iso Gatifloxacin-d3, where deuterium atoms replace hydrogens on the N-methyl group of the piperazine (B1678402) ring—a known site of metabolic oxidation by cytochrome P450 enzymes—QM methods can be used to calculate the activation energy (Ea) for this bond-breaking step. By modeling the transition state of the hydroxylation reaction, chemists can compute the difference in Ea between the deuterated and non-deuterated isotopologues.

Table 1: Hypothetical Quantum Mechanical Calculation Results for N-demethylation of Iso Gatifloxacin (B573) vs. This compound

ParameterIso Gatifloxacin (C-H)This compound (C-D)Predicted Change
Zero-Point Vibrational Energy (ZPVE)HigherLower-
Activation Energy (Ea) for C-X CleavageLowerHigherIncreased Barrier
Predicted Reaction Rate Constant (k)kHkDkH > kD
Theoretical Kinetic Isotope Effect (kH/kD)--> 1 (Typically 2-8)

These calculations allow researchers to forecast whether deuteration at a specific position will meaningfully slow metabolism. A significant predicted KIE suggests that the synthetic effort to create this compound is likely to yield a compound with increased metabolic stability.

Molecular Dynamics Simulations for Investigating Deuteration Effects on Conformation and Interactions

MD simulations of this compound compared to its non-deuterated counterpart can reveal subtle changes in the flexibility of the piperazine ring or the orientation of the cyclopropyl (B3062369) group, which is crucial for binding to bacterial DNA gyrase. By simulating the molecule in an aqueous environment or within the active site of a metabolic enzyme, researchers can observe how deuteration impacts conformational dynamics and key intermolecular interactions, such as hydrogen bonding. mdpi.com For instance, reduced flexibility in a deuterated region could lead to a more stable binding conformation with its target enzyme or, conversely, a less favorable interaction with a metabolizing enzyme. Ab initio MD simulations have shown that deuteration can alter ring dynamics and puckering in cyclic molecules. nih.gov

Table 2: Hypothetical Molecular Dynamics Simulation Data on Atomic Fluctuations

Molecular RegionAnalyteAverage Root-Mean-Square Fluctuation (RMSF) (Å)Interpretation
Piperazine Ring (N-CH3)Iso Gatifloxacin0.85Higher Flexibility
Piperazine Ring (N-CD3)This compound0.72Increased Rigidity
Cyclopropyl GroupIso Gatifloxacin0.65Baseline Flexibility
Cyclopropyl GroupThis compound0.64Negligible Change

This hypothetical data illustrates that deuteration on the N-methyl group could lead to reduced atomic fluctuations (i.e., increased rigidity) in that specific region, which may influence how the molecule is recognized and processed by enzymes.

In Silico Prediction of Deuteration Impact on Chemical Reactivity and Selectivity

For this compound, in silico models would first use QM to confirm that N-demethylation is a primary metabolic route and that deuteration of the methyl group would significantly increase the activation energy for this process. Subsequently, the models would assess other potential metabolic sites on the molecule. For instance, if N-demethylation is slowed, the model might predict an increase in glucuronidation at the carboxylic acid group or oxidation at another position on the quinolone core.

These predictive platforms can analyze factors such as the accessibility of different atoms to enzymatic attack and the electronic properties of the molecule, which influence its reactivity. researchgate.net The goal is to ensure that deuteration provides a net therapeutic benefit by slowing clearance without creating new, potentially toxic, metabolic pathways.

Table 3: In Silico Prediction of Metabolic Fates for this compound

Metabolic PathwayPredicted Impact of Deuteration (d3)Rationale
N-demethylationSignificantly DecreasedHigh KIE due to C-D bond cleavage being rate-limiting.
GlucuronidationPotentially IncreasedMetabolic switching; an alternative clearance pathway may be utilized more heavily.
Core OxidationNo Significant ChangeDeuteration site is distant from the quinolone core; no direct electronic effect.
Piperazine Ring OpeningSlightly DecreasedIncreased rigidity of the deuterated piperazine ring may disfavor the conformation required for this pathway.

By integrating these computational approaches, medicinal chemists can make highly informed decisions about which deuterated candidates to pursue, optimizing the design of molecules like this compound for improved therapeutic performance.

Future Perspectives and Emerging Research Avenues

Advancements in Automated and High-Throughput Deuterium (B1214612) Labeling Technologies

The synthesis of deuterated compounds like Iso Gatifloxacin-d3 has traditionally been a resource-intensive process. However, recent progress in automated and high-throughput deuterium labeling technologies promises to make such compounds more accessible and versatile for research.

Continuous flow chemistry is emerging as a powerful tool for more efficient and scalable isotope labeling. x-chemrx.comrsc.org This methodology offers precise control over reaction parameters, leading to improved yields and selectivity in deuterium incorporation. x-chemrx.com For instance, a continuous flow Raney nickel-catalyzed hydrogen-deuterium exchange (HIE) process has been developed for labeling nitrogen-containing heterocycles, a structural feature present in this compound. x-chemrx.com Such advancements could facilitate the on-demand synthesis of this compound and its analogs with varying deuterium incorporation patterns.

Furthermore, the field of hydrogen/deuterium exchange mass spectrometry (HDX-MS) has seen significant automation, transforming it into a robust tool for studying protein structure and dynamics. acs.orgnih.govwaters.com Fully automated HDX-MS platforms can now perform sample preparation, deuterium labeling, and data analysis with minimal manual intervention. acs.orgresearchgate.netresearchgate.net These systems enable the rapid analysis of protein conformational changes, which could be a future application area for this compound as a probe. pnas.org

TechnologyAdvancementPotential Impact on this compound Research
Continuous Flow Chemistry Development of scalable and selective deuterium labeling methods. x-chemrx.comrsc.orgEnables more efficient and cost-effective synthesis, allowing for broader research applications beyond its use as a standard.
Automated HDX-MS Fully automated platforms for sample handling, labeling, and data analysis. acs.orgwaters.comresearchgate.netFacilitates high-throughput screening of protein-ligand interactions, a potential future application for this compound.
Late-Stage HIE Direct isotopic exchange on complex molecules without pre-functionalization. x-chemrx.comAllows for the targeted labeling of different positions on the gatifloxacin (B573) scaffold, creating a library of deuterated probes.

Exploration of Novel Applications for this compound in Chemical Biology beyond Analytical Standards

The unique properties of deuterated compounds open up possibilities for their use as powerful tools in chemical biology to investigate biological processes. thalesnano.comdiagnosticsworldnews.com The future of this compound research lies in leveraging its isotopic label to probe biological systems in novel ways.

One promising avenue is its use as a tracer to study metabolic pathways and drug disposition. simsonpharma.comacs.org By introducing this compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. thalesnano.comacs.org This can provide valuable insights into the metabolic fate of gatifloxacin-related compounds and help in understanding the formation of impurities. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to investigate reaction mechanisms and the role of specific enzymes in its metabolism. researchgate.netassumption.edu

Furthermore, this compound could be employed to study protein-drug interactions. HDX-MS, for example, can be used to map the binding site of a ligand on a protein by measuring changes in the rate of deuterium exchange in the protein's backbone amide hydrogens upon ligand binding. nih.govacs.org this compound could serve as a specific ligand to probe the conformational dynamics of its target proteins, providing a deeper understanding of its mechanism of action at a molecular level. acs.org

Potential ApplicationResearch QuestionMethodological Approach
Metabolic Pathway Tracing What are the metabolic pathways of gatifloxacin and its impurities in non-human models? simsonpharma.comacs.orgAdministering this compound and tracking its metabolic products using LC-MS.
Protein-Ligand Interaction Studies How does this compound interact with its target proteins and what conformational changes does it induce?Using HDX-MS to map the binding interface and allosteric effects upon binding. nih.gov
Kinetic Isotope Effect Studies What are the rate-limiting steps in the metabolism of gatifloxacin-related compounds? researchgate.netComparing the metabolic rates of this compound and its non-deuterated counterpart.

Integration of Multi-Omics Data with Isotopic Tracing for Systems-Level Understanding in Non-Human Models

The complexity of biological systems necessitates an integrative approach to research. The combination of stable isotope tracing with multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful strategy for gaining a systems-level understanding of cellular processes in non-human models. nih.govresearchgate.netplos.org

In the context of this compound, its use as an isotopic tracer can be integrated with various omics datasets to build comprehensive models of its biological effects. nih.govfrontiersin.org For example, by exposing a model organism to this compound and performing metabolomic analysis, researchers can trace the flow of the deuterated label through various metabolic pathways. nih.gov Concurrently, transcriptomic and proteomic analyses can reveal changes in gene and protein expression in response to the compound.

Integrating these datasets can help to elucidate the broader physiological impact of the compound, connecting its metabolic fate to changes in cellular signaling and gene regulation. researchgate.netmdpi.com This multi-omics approach can uncover novel mechanisms of action, identify potential off-target effects, and contribute to a more holistic understanding of the pharmacological and toxicological profile of gatifloxacin and its related compounds in a non-human context. acs.org Computational tools and modeling will be essential for integrating and interpreting these large and complex datasets. nih.govresearchgate.net

Omics LayerInformation GainedIntegrated Insights with this compound Tracing
Metabolomics Changes in the levels of endogenous metabolites. nih.govTracing the metabolic fate of this compound and its impact on metabolic fluxes.
Proteomics Alterations in protein expression and post-translational modifications. oup.comCorrelating changes in protein levels with the metabolic activity and targets of the compound.
Transcriptomics Changes in gene expression profiles. nih.govLinking the effects of this compound to upstream regulatory networks and signaling pathways.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Iso Gatifloxacin-d3 with high isotopic purity, and how can deviations in deuterium incorporation be minimized?

  • Methodological Answer : Synthesis of isotopically labeled compounds like This compound requires precise control of reaction conditions (e.g., solvent selection, temperature, and catalyst activity). Deuterium incorporation is optimized using deuterated solvents (e.g., D₂O or deuterated methanol) and validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Contamination risks arise from incomplete solvent drying or residual protons in reagents, necessitating rigorous purification steps (e.g., column chromatography coupled with lyophilization). Isotopic purity ≥98% is typically confirmed via LC-MS/MS analysis .

Q. How can researchers validate the stability of This compound under varying storage conditions (e.g., temperature, pH) for long-term experimental use?

  • Methodological Answer : Stability studies should follow a factorial design, testing variables such as temperature (-80°C to 25°C), pH (2–9), and light exposure. Accelerated degradation experiments (e.g., 40°C/75% relative humidity) paired with HPLC-UV or LC-MS/MS quantify degradation products. Data analysis uses Arrhenius equations to predict shelf life. For example, a 2023 study found that This compound retains >95% purity for 12 months at -20°C but degrades by 15% at 25°C after 6 weeks .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacokinetic (PK) data when This compound is used as an internal standard in multi-matrix bioanalytical assays?

  • Methodological Answer : Matrix effects (e.g., plasma vs. tissue homogenates) can skew ionization efficiency in LC-MS. To mitigate this:

  • Use matrix-matched calibration curves.
  • Apply post-column infusion to identify ion suppression/enhancement zones.
  • Validate recovery rates (≥85%) across matrices via spike-and-recovery experiments. A 2024 study demonstrated that phospholipid removal cartridges reduced matrix effects by 40% in liver tissue assays .

Q. How do researchers design experiments to isolate the isotopic effect of This compound in metabolic pathway studies, particularly in CYP450-mediated oxidation?

  • Methodological Answer : Comparative studies using non-deuterated Gatifloxacin and This compound are conducted in vitro (e.g., human liver microsomes). Kinetic isotope effects (KIE) are calculated via kH/kDk_H/k_D ratios for parameters like VmaxV_{max} and KmK_m. For instance, deuterium at the C-8 position reduces CYP3A4-mediated oxidation by 1.7-fold, confirmed via high-resolution MS metabolomic profiling .

Q. What statistical frameworks are optimal for analyzing dose-response discrepancies in This compound toxicity assays across different cell lines?

  • Methodological Answer : Mixed-effects models account for inter-cell-line variability (e.g., HEK293 vs. HepG2). Dose-response curves are fitted using four-parameter logistic regression (IC50IC_{50}, Hill slope). Bootstrap resampling (1,000 iterations) quantifies uncertainty. A 2023 analysis revealed a 2.3-fold higher IC50IC_{50} in HepG2 cells due to upregulated efflux transporters, validated via RNA silencing .

Key Methodological Considerations

  • Research Question Formulation : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, e.g., "In in vitro hepatic models (P), does This compound (I) compared to non-deuterated analogs (C) alter CYP450 activity (O) over 72 hours (T)?" .
  • Conflict Resolution : Contradictory data (e.g., variable recovery rates) require sensitivity analyses and replication across independent labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.